![molecular formula C20H14N2O3S B2553043 N-[3-(2-メチル-1,3-チアゾール-4-イル)フェニル]-2-オキソ-2H-クロメン-3-カルボキサミド CAS No. 361994-80-1](/img/structure/B2553043.png)

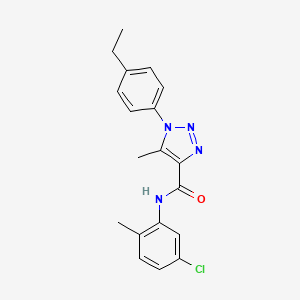

N-[3-(2-メチル-1,3-チアゾール-4-イル)フェニル]-2-オキソ-2H-クロメン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characterization

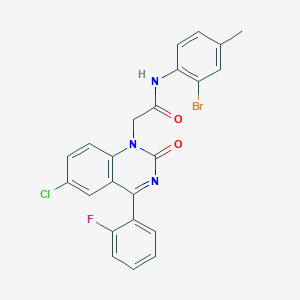

The compound "N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide" is closely related to the family of N-phenyl-4-oxo-4H-2-chromone carboxamides. These compounds have been studied for their molecular and supramolecular structures, revealing that they do not act as monoamine oxidase (MAO) inhibitors unlike their isomers. The structural analysis showed that the carboxamide residue participates in strong intramolecular interactions, which constrain the rotations of the chromone and phenyl rings, resulting in a more planar structure than expected. The molecular conformations of these compounds are influenced by the torsion of the phenyl ring with respect to the amide residue, and the molecules can be classified into four groups based on the types of interactions formed .

Synthesis Analysis

The synthesis of chromone–thiazole hybrids, which are structurally similar to the compound , involves two different amidation methods from chromone-2-carboxylic acid. These methods include conventional heating and microwave irradiation, which provide flexibility in reaction conditions. The structures of the synthesized compounds were confirmed using NMR, MS spectroscopy, and X-ray crystallography. This synthesis approach is significant for understanding ligand–receptor binding, which is crucial for the development of potential adenosine receptor ligands .

Molecular Structure Analysis

The molecular geometry and conformation of chromone–thiazole hybrids have been established, which is essential for understanding the interaction with biological targets such as adenosine receptors. The structural characterization of these compounds provides insights into the molecular isomerism and conformation, which are critical for their biological activity .

Chemical Reactions Analysis

The compound "N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide" is not directly discussed in the context of chemical reactions. However, related compounds have been involved in reactions such as the reductive ring opening of isoxazolidine moieties, leading to novel chromene carboxamides. These reactions involve reductive NO bond cleavage followed by tandem intramolecular rearrangements, which could be relevant to the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenyl-4-oxo-4H-2-chromone carboxamides, which are structurally related to the compound of interest, have been studied. These properties are influenced by the molecular conformation and the presence of intramolecular interactions. The planarity of the molecules and the types of interactions formed are key factors that affect these properties. Although the exact properties of "N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide" are not detailed, the studies on similar compounds provide a foundation for understanding its potential physical and chemical characteristics .

科学的研究の応用

抗腫瘍および細胞毒性活性

チアゾールは、抗腫瘍および細胞毒性剤としての可能性について研究されてきました。研究者らは、さまざまなチアゾール誘導体を合成し、癌細胞株に対するその効果を評価してきました。 たとえば、[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリーリデンヒドラジドの一連の化合物は、前立腺癌細胞に対して強力な細胞毒性を示しました 。さらなる研究では、Oprea1_820804の腫瘍増殖阻害効果を調査することができます。

抗菌性

チアゾールは抗菌活性を示し、感染症対策において関連しています。顕著な例としては、スルファチアゾール(抗菌薬)やリトナビル(抗レトロウイルス薬)などがあります。 Oprea1_820804の抗菌の可能性を調査することで、新しい治療戦略への洞察を得ることができます .

抗真菌効果

アバファンギンなどのチアゾールは、抗真菌特性を持っています。研究者らは、真菌感染症の治療におけるチアゾールの使用を探求してきました。 Oprea1_820804の抗真菌活性を調査することで、新しい抗真菌剤としての可能性が明らかになる可能性があります .

将来の方向性

Thiazoles are found in many potent biologically active compounds, and a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area.

作用機序

Target of Action

Thiazole derivatives, which include oprea1_820804, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives, including Oprea1_820804, are known for their diverse biological activities, suggesting they may interact with their targets in various ways .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, indicating that they may influence multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known to exhibit diverse biological activities, suggesting they may have unique pharmacokinetic profiles .

Result of Action

Thiazole derivatives, including oprea1_820804, have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Action Environment

The biological activities of thiazole derivatives, including oprea1_820804, suggest they may be influenced by various environmental factors .

特性

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c1-12-21-17(11-26-12)13-6-4-7-15(9-13)22-19(23)16-10-14-5-2-3-8-18(14)25-20(16)24/h2-11H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHPMVTVTNFERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)

![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)

![N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2552982.png)